(Z)-1-(Furan-2-YL)-N-[4-(4-methylphenyl)piperazin-1-YL]methanimine
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Overview
Description
(Z)-1-(Furan-2-YL)-N-[4-(4-methylphenyl)piperazin-1-YL]methanimine is an organic compound that features a furan ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(Furan-2-YL)-N-[4-(4-methylphenyl)piperazin-1-YL]methanimine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Piperazine Derivative Synthesis: The piperazine derivative can be prepared by reacting 4-methylphenylamine with piperazine.
Condensation Reaction: The final step involves the condensation of the furan ring with the piperazine derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(Furan-2-YL)-N-[4-(4-methylphenyl)piperazin-1-YL]methanimine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(Z)-1-(Furan-2-YL)-N-[4-(4-methylphenyl)piperazin-1-YL]methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-1-(Furan-2-YL)-N-[4-(4-methylphenyl)piperazin-1-YL]methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dichlorobenzophenone
- 4-Iodobenzoic acid
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
(Z)-1-(Furan-2-YL)-N-[4-(4-methylphenyl)piperazin-1-YL]methanimine is unique due to its combination of a furan ring and a piperazine moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one of these functional groups or have different substituents.
Properties
Molecular Formula |
C16H19N3O |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(Z)-1-(furan-2-yl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C16H19N3O/c1-14-4-6-15(7-5-14)18-8-10-19(11-9-18)17-13-16-3-2-12-20-16/h2-7,12-13H,8-11H2,1H3/b17-13- |
InChI Key |
ADTRSMXQXJQVGZ-LGMDPLHJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=CO3 |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CO3 |
Origin of Product |
United States |
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